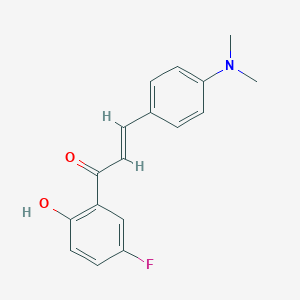

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Description

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (rings A and B). Its structural features include:

- Ring A: A 5-fluoro-2-hydroxyphenyl group (electron-withdrawing fluorine at the para position and hydroxyl at the ortho position).

- Ring B: A 4-dimethylaminophenyl group (strong electron-donating dimethylamino substituent). This compound’s unique substitution pattern influences its electronic properties, solubility, and biological activity. Chalcones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with substituents dictating potency and selectivity .

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c1-19(2)14-7-3-12(4-8-14)5-9-16(20)15-11-13(18)6-10-17(15)21/h3-11,21H,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYBADKHDCWVJW-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2559-04-8 | |

| Record name | NSC81409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Mechanism and Theoretical Considerations

The Claisen-Schmidt condensation involves base-catalyzed aldol addition between an acetophenone and a benzaldehyde derivative, followed by dehydration to form the α,β-unsaturated ketone. For this compound:

- Acetophenone component : 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one

- Aldehyde component : 4-Dimethylaminobenzaldehyde

The hydroxyl group at the 2-position of the acetophenone enhances electrophilicity via deprotonation under basic conditions, while the 5-fluoro substituent moderates electron density. The 4-dimethylaminobenzaldehyde contributes electron density, facilitating nucleophilic attack.

Detailed Synthetic Procedure

Materials :

- 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one (1.0 equiv)

- 4-Dimethylaminobenzaldehyde (1.2 equiv)

- Methanol (anhydrous), 40% aqueous NaOH, 10% HCl

Steps :

- Dissolve the acetophenone (5.0 mmol) and aldehyde (6.0 mmol) in 20 mL methanol.

- Add 5 mL 40% NaOH dropwise under stirring.

- Reflux at 70°C for 4–6 hours (monitor via TLC, hexane:ethyl acetate 7:3).

- Cool to room temperature, neutralize with 10% HCl to pH 6–7.

- Extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate.

- Recrystallize from methanol/water (3:1) to yield yellow crystals.

Optimization of Reaction Conditions

Key parameters affecting yield and purity:

Ultrasonication (40 kHz, 50°C) reduces reaction time to 2 hours with comparable yields.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (600 MHz, DMSO-d₆) :

δ 13.82 (s, 1H, -OH), 8.01 (d, J = 15.6 Hz, 1H, H-β), 7.89 (d, J = 15.6 Hz, 1H, H-α), 7.68–7.12 (m, 7H, aromatic), 3.02 (s, 6H, N(CH₃)₂). - ¹⁹F NMR (565 MHz, DMSO-d₆) :

δ -118.2 (s, 1F, C₆-F). - ¹³C NMR (151 MHz, DMSO-d₆) :

δ 190.1 (C=O), 162.3 (C-OH), 158.9 (C-F), 152.1–114.7 (aromatic), 40.1 (N(CH₃)₂).

Infrared (IR) Spectroscopy

Mass Spectrometric (MS) Analysis

Comparative Analysis with Related Chalcone Derivatives

Chemical Reactions Analysis

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that 3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

A study demonstrated that this chalcone derivative inhibited the proliferation of human breast cancer cells (MCF-7) and induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer agents .

2. Antioxidant Properties

The compound also displays significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of chalcones is attributed to their ability to donate hydrogen atoms or electrons to free radicals, thus neutralizing them .

3. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent .

Material Science Applications

1. Photonic Materials

Chalcone derivatives have been explored for their use in photonic applications due to their ability to absorb light and exhibit fluorescence. The incorporation of fluorine atoms enhances their photophysical properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of chalcones allow them to be utilized as sensitizers in dye-sensitized solar cells. Their ability to absorb sunlight efficiently can enhance the overall efficiency of solar energy conversion systems .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Role of Electron-Donating and Withdrawing Groups

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) shows moderate activity (IC50 = 4.703 μM), with bromine (electron-withdrawing) on ring A and fluorine (electron-withdrawing) on ring B. Replacement of bromine with chlorine or methoxy reduces potency, highlighting the importance of electronegative substituents .

- Target Compound: The 5-fluoro and 2-hydroxy groups on ring A provide a balance of electron-withdrawing and donating effects, while the dimethylamino group on ring B enhances resonance stabilization. This may result in intermediate activity compared to cardamonin and 2j, though experimental IC50 data is needed for confirmation.

Hydrogen Bonding and Binding Affinity

- PAAPA Chalcone (N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one] acetamide) demonstrates strong ACE2 affinity due to hydrogen bonding via its dimethylamino group .

Physicochemical and Electronic Properties

Molecular Weight and Solubility

- 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (C15H11FO2, MW = 242.24 g/mol) has lower solubility due to its non-polar phenyl group on ring B .

Quantum Chemical Descriptors

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one has a HOMO energy of -8.723 eV, while (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one shows a HOMO of -8.171 eV .

- Target Compound: The dimethylamino group is expected to raise HOMO energy (less negative), enhancing electron-donating capacity and reactivity.

Nonlinear Optical (NLO) Properties

- (E)-1-(4-Bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one exhibits high hyperpolarizability (β = 5.386 × 10<sup>−30</sup> esu), surpassing urea due to charge transfer from the dimethylamino group .

- Target Compound : The 5-fluoro-2-hydroxyphenyl group may further modulate NLO properties by introducing additional dipole moments.

Biological Activity

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H16FNO2

- Molecular Weight : 285.313 g/mol

- CAS Number : 2559-04-8

The structure includes a dimethylamino group and a fluoro-substituted hydroxyphenyl moiety, which contribute to its biological activity.

Anticancer Activity

Chalcone derivatives are known for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 signaling. For instance, studies have shown that this chalcone can disrupt cell cycle progression and promote cell death in triple-negative breast cancer (TNBC) models .

Inhibition of Tumor Migration and Invasion

In vitro studies have demonstrated that this compound can inhibit tumor invasion and migration. It achieves this by modulating the expression of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 4.4 | Induces apoptosis via caspase activation |

| A549 (lung) | 13.2 | Inhibits proliferation |

| HT-29 (colon) | 17.14 | Induces ROS formation |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for reducing oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance the levels of intracellular antioxidants like glutathione (GSH) .

Case Studies

- Study on TNBC : A recent study evaluated the effects of various chalcone derivatives, including our compound, on TNBC cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

- Mechanistic Insights : Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of chalcone derivatives. It was found that the compound could upregulate p53 and downregulate Bcl-2, leading to an increase in pro-apoptotic signals within cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-(4-dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with aldehydes in alkaline ethanol. For example, analogs like (E)-3-(4-dimethylaminophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were prepared using NaOH in ethanol at room temperature . Key optimization parameters include:

- Solvent selection : Ethanol balances reactivity and solubility for enolate formation.

- Base concentration : Aqueous NaOH (10–20%) ensures efficient deprotonation without side reactions.

- Substituent compatibility : Electron-donating groups (e.g., dimethylamino) enhance reactivity, while halogens (e.g., fluoro) require controlled stoichiometry to avoid over-substitution .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Post-synthesis characterization involves:

- 1H/13C NMR : Assigns proton environments (e.g., enone protons at δ 7.5–8.2 ppm) and confirms conjugation .

- FT-IR : Detects carbonyl stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 312) .

- Microanalysis : Confirms elemental composition (C, H, N) within ±0.4% error .

Q. How do substituents influence the compound’s electronic properties and stability?

The 4-dimethylamino group enhances electron density via resonance, stabilizing the enone system. In contrast, the 5-fluoro-2-hydroxyphenyl moiety introduces steric and electronic effects:

- Hydrogen bonding : The 2-hydroxy group forms intramolecular hydrogen bonds with the carbonyl, affecting solubility and crystallinity .

- Fluorine’s electron-withdrawing effect : Reduces electron density at the para position, influencing reactivity in further derivatization .

Advanced Research Questions

Q. How can density functional theory (DFT) and quantum mechanical calculations elucidate electronic behavior?

DFT studies (e.g., B3LYP/6-311++G(d,p)) map:

- Frontier molecular orbitals (FMOs) : Predict reactivity sites (e.g., HOMO localized on the dimethylaminophenyl ring) .

- Electrostatic potential (ESP) : Highlights nucleophilic/electrophilic regions for docking studies .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds) in crystal packing .

Q. What experimental designs are robust for evaluating pharmacological activity while minimizing confounding variables?

Adopt split-plot designs with:

Q. How can structural analogs resolve contradictions in reported biological activities?

Systematic SAR studies compare substituent effects:

- Antimicrobial activity : Chloro/fluoro analogs (e.g., 3-(2,6-dichlorophenyl) derivatives) show enhanced potency due to lipophilicity .

- Antioxidant assays : Methoxy groups increase radical scavenging via electron donation, while nitro groups reduce activity .

- Crystallographic validation : X-ray structures (CCDC 1988019) correlate planarity with bioactivity .

Methodological Tables

Table 1: Key Synthetic Conditions for Chalcone Derivatives

| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Dimethylamino | 6–8 | 72–85 | |

| 5-Fluoro-2-hydroxy | 10–12 | 65–78 | |

| 2,4-Dichloro | 8–10 | 80–88 |

Table 2: Spectroscopic Data for Common Derivatives

| Substituent (R) | 1H NMR (δ, ppm) | FT-IR (cm⁻¹) |

|---|---|---|

| 4-Dimethylamino | 7.8 (d, J=15.6) | 1645 (C=O) |

| 5-Fluoro-2-hydroxy | 8.1 (d, J=16.2) | 1660 (C=O) |

| 2,6-Dichloro | 7.6 (d, J=15.0) | 1630 (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.